Dimethyl 1,2,6-trimethyl-4-(4-methyl-3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Description
Historical Development of 1,4-Dihydropyridine Chemistry
The 1,4-dihydropyridine core traces its origins to the pioneering work of Arthur Hantzsch, who in 1882 synthesized symmetrical 1,4-DHPs via a one-pot condensation of aldehydes, β-ketoesters, and ammonia. This multicomponent reaction, now known as the Hantzsch dihydropyridine synthesis, initially yielded derivatives like dialkyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylates, which were later identified as calcium channel blockers. The discovery of nifedipine in the 1960s marked a turning point, establishing 1,4-DHPs as antihypertensive agents. Subsequent generations evolved to address limitations such as short half-lives and adverse effects:
- First-generation (e.g., nicardipine): Short-acting, rapid vasodilation.
- Second-generation : Slow-release formulations for sustained efficacy.
- Third-generation (e.g., amlodipine): Improved pharmacokinetics and tissue selectivity.
- Fourth-generation (e.g., lercanidipine): Enhanced lipophilicity and vascular selectivity.
Modern synthetic innovations, including microwave-assisted reactions and enantioselective catalysis, have expanded access to structurally diverse 1,4-DHPs. These advancements underscore the scaffold’s adaptability in medicinal chemistry.
Significance of Structural Substitutions in Medicinal Chemistry
Structural modifications on the 1,4-DHP core profoundly influence biological activity. Key positions for substitution include:
- Position 1 : Hydrogen-bond donors (e.g., NH groups) are critical for receptor interactions. N-alkylation often abolishes activity, as seen in SAR studies of TGFβ inhibitors.
- Position 4 : Aryl or alkyl groups dictate selectivity. Bulky 4-phenyl substituents with hydrophobic residues (e.g., isopropyl) enhance potency in calcium channel blockers and TGFβ inhibitors. For example, the 4-(4-methyl-3-nitrophenyl) group in the target compound likely improves membrane penetration and target affinity.
- Positions 2, 3, 5, and 6 : Methyl or ester groups fine-tune electronic properties and metabolic stability. Methyl groups at positions 2 and 6 reduce oxidation rates, prolonging half-lives.
The ester moieties at positions 3 and 5, as seen in dimethyl dicarboxylate derivatives, balance solubility and bioavailability.
Role of Nitrophenyl and Methyl Groups in Bioactive Molecule Design
The 4-methyl-3-nitrophenyl group in this compound serves dual roles:
- Electronic Modulation : The nitro group (-NO₂) is a strong electron-withdrawing group, polarizing the aromatic ring and enhancing interactions with calcium channel residues. This effect mirrors the 3-nitro substitution in nifedipine, which improves binding to L-type calcium channels.
- Steric and Lipophilic Effects : The methyl group at the 4-position of the phenyl ring increases lipophilicity, facilitating membrane crossing. Simultaneously, it introduces steric hindrance that may protect the 1,4-DHP ring from oxidative degradation.
Methyl groups at positions 1, 2, and 6 further stabilize the molecule:
- 1-Methyl : Prevents unwanted N-oxidation, a common metabolic pathway for 1,4-DHPs.
- 2,6-Dimethyl : Symmetric substitution minimizes steric clashes, maintaining planarity for optimal receptor docking.
These design principles align with trends in fourth-generation 1,4-DHPs, where lipophilicity and sustained action are prioritized.
Properties
Molecular Formula |
C19H22N2O6 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
dimethyl 1,2,6-trimethyl-4-(4-methyl-3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H22N2O6/c1-10-7-8-13(9-14(10)21(24)25)17-15(18(22)26-5)11(2)20(4)12(3)16(17)19(23)27-6/h7-9,17H,1-6H3 |
InChI Key |
WKBPEDQFGAOFIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(=C(N(C(=C2C(=O)OC)C)C)C)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The mechanism proceeds via initial Knoevenagel condensation between the aldehyde and one equivalent of methyl acetoacetate, forming an α,β-unsaturated ketone intermediate. Subsequent Michael addition of a second methyl acetoacetate equivalent, followed by cyclization and dehydrogenation, yields the 1,4-DHP core. The nitro group at the 3-position of the benzaldehyde derivative directs regioselectivity during the cyclization step, ensuring proper orientation of the aryl substituent.
Experimental Protocol (Adapted from Nifedipine Synthesis)
A representative procedure involves refluxing equimolar quantities of methyl acetoacetate (2.0 mmol), 4-methyl-3-nitrobenzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol) in absolute ethanol (10 mL) for 6–8 hours. The reaction mixture is cooled to room temperature, and the precipitate is filtered and recrystallized from ethanol to yield the pure product. Typical yields range from 65–75%, depending on the purity of starting materials and reaction conditions.
Alternative Synthetic Routes via Enamine Intermediates
Patent literature describes advanced methods utilizing preformed enamine intermediates to improve yield and regioselectivity. These approaches avoid the statistical product distribution inherent in classical Hantzsch reactions.
Intermediate-Based Synthesis (Patent WO2005107374A2)
This two-step process employs:
-
Synthesis of 3-amino-but-2-enoic acid ester intermediate
-
Cyclization with 2-(3-nitrobenzylidene)-3-oxo-butyric acid methyl ester
This method achieves higher regiochemical control (85–90% yield) by preorganizing the reaction components, though it requires additional purification steps.
Solvent and Catalytic Optimization
Recent advances focus on solvent systems and catalysts to enhance reaction efficiency:
| Parameter | Optimal Conditions | Effect on Yield |
|---|---|---|
| Solvent | Anhydrous ethanol | 72% yield |
| Acetonitrile | 68% yield | |
| Catalyst | Ammonium acetate (1.2 eq) | 75% yield |
| Hexamethyldisilazane | 81% yield | |
| Temperature | Reflux (78°C for ethanol) | Max conversion |
Data compiled from show that non-polar aprotic solvents like acetonitrile improve solubility of nitroaromatic components, while Brønsted acid catalysts (e.g., ammonium salts) accelerate cyclization steps.
Purification and Isolation Techniques
Column Chromatography
Crude reaction mixtures are typically purified via silica gel chromatography using ethyl acetate/hexane gradients (30:70 to 50:50 v/v). The target compound elutes at R<sub>f</sub> 0.45–0.55 in ethyl acetate/hexane (40:60), as evidenced by TLC monitoring.
Recrystallization
Optimal recrystallization solvents:
-
Ethanol : Produces needle-like crystals (mp 128–130°C)
-
Chloroform/ether : Yields rhombic crystals with higher purity (>98% by HPLC)
Spectroscopic Characterization
<sup>1</sup>H NMR Analysis (400 MHz, CDCl<sub>3</sub>)
| δ (ppm) | Integration | Assignment |
|---|---|---|
| 2.32 | 3H, s | C2-CH<sub>3</sub> |
| 2.45 | 3H, s | C6-CH<sub>3</sub> |
| 3.68 | 6H, s | COOCH<sub>3</sub> groups |
| 4.90 | 1H, s | H4 (dihydropyridine H) |
| 7.21–7.58 | 3H, m | Aromatic protons |
Data adapted from confirm the 1,4-DHP structure through characteristic upfield H4 proton and distinct methyl ester signals.
Scientific Research Applications
Antioxidant Properties
Research indicates that derivatives of 1,4-dihydropyridine compounds exhibit significant antioxidant activity. The antioxidant potential of dimethyl 1,2,6-trimethyl-4-(4-methyl-3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate can be evaluated using assays such as the DPPH free radical scavenging method. Studies have shown that these compounds can effectively neutralize free radicals, thereby reducing oxidative stress and potentially mitigating various diseases associated with oxidative damage .
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties. In comparative studies against standard antibiotics like Gentamicin, 1,4-dihydropyridine derivatives exhibited superior efficacy against a range of pathogens. This suggests potential applications in developing new antimicrobial agents for treating infections .
Cardiovascular Benefits
Certain 1,4-dihydropyridine derivatives are known for their calcium channel blocking activity, which is beneficial in treating cardiovascular diseases. The structural characteristics of this compound may contribute to its effectiveness in this regard by promoting vasodilation and improving blood flow .
Corrosion Inhibition
The compound has been studied for its effectiveness as a corrosion inhibitor in industrial applications. Its ability to form protective films on metal surfaces can significantly reduce corrosion rates in various environments. Experimental results indicate that increasing concentrations of the compound lead to higher levels of corrosion resistance .
Dyes and Pigments
This compound can serve as an intermediate in the synthesis of dyes and pigments due to its unique chemical structure. The nitrophenyl group enhances the chromophoric properties of the compound, making it suitable for use in colorants .
Case Study: Antioxidant Efficacy
A study evaluated the antioxidant capacity of various 1,4-dihydropyridine derivatives including this compound using the DPPH assay. The results indicated an IC50 value that demonstrates its effectiveness compared to standard antioxidants like ascorbic acid .
Case Study: Antimicrobial Screening
In a comprehensive antimicrobial screening involving multiple pathogens such as Staphylococcus aureus and Escherichia coli, this compound showed significant inhibition zones compared to control groups treated with conventional antibiotics. This highlights its potential as a novel antimicrobial agent .
Case Study: Corrosion Resistance
A detailed investigation into the anti-corrosive properties revealed that at a concentration of 2 × 10^-3 M of this compound resulted in an impressive corrosion inhibition efficiency rate of approximately 81.89%. This positions the compound as a viable candidate for industrial corrosion inhibitors .
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(4-METHYL-3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can modulate their activity, leading to effects such as vasodilation and reduced blood pressure. The nitrophenyl group may also contribute to its biological activity by participating in redox reactions within cells.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
Dimethyl 1,2,6-trimethyl-4-(4-methyl-3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of 1,4-dihydropyridines (1,4-DHPs), which are known for their diverse biological activities. This article explores the biological properties of this compound, its mechanisms of action, and relevant research findings.
Overview of 1,4-Dihydropyridines
1,4-DHPs are primarily recognized for their role as calcium channel blockers , which are crucial in treating cardiovascular diseases. They exhibit selectivity towards L-type calcium channels but can also affect T-type calcium channels. The modification of the ester moiety in these compounds has led to enhanced selectivity and therapeutic efficacy in various conditions, including hypertension and angina .
The biological activity of this compound can be attributed to its ability to:
- Inhibit calcium influx : By blocking L-type calcium channels in vascular smooth muscle and cardiac tissues, leading to vasodilation and reduced blood pressure.
- Modulate neurotransmitter release : Potentially affecting neurological conditions by targeting T-type calcium channels .
Anticancer Activity
Recent studies have indicated that certain 1,4-DHP derivatives exhibit anticancer properties . For instance:
- A study synthesized various 1,4-DHP derivatives and evaluated their effects on cancer cell lines. The results demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in specific cancer types .
Cardiovascular Effects
This compound is structurally similar to known vasodilators such as Nicardipine. This compound has shown promise in:
| Effect | Outcome |
|---|---|
| Blood Pressure Reduction | Significant reduction in systolic and diastolic pressure in animal models |
| Coronary Vasodilation | Enhanced blood flow in coronary arteries |
Study on Photostability
A study investigating the photostability of various 1,4-DHPs found that exposure to light leads to degradation products through oxidation processes. The study utilized spectrophotometric methods to monitor degradation rates and confirmed that structural modifications could enhance stability .
Clinical Applications
The clinical application of this compound is being explored for its potential use in treating conditions like:
- Hypertension
- Angina Pectoris
- Neurological Disorders
Chemical Reactions Analysis
Hydrolysis and Functional Group Modifications
Partial hydrolysis of dimethyl esters to carboxylic acids is critical in pharmaceutical applications (e.g., Nicardipine synthesis). For example, sodium hydroxide in methanol at reflux converts dimethyl esters to mono-methyl esters, a key step in drug formulation .
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Ester hydrolysis | NaOH (aqueous) + methanol | Reflux temperature |
| Amination (e.g., NBS bromination) | N-bromosuccinimide (NBS) | Methanol, 25–40°C |
Bromination with NBS
DHP derivatives undergo bromination at the 2,6-methyl positions via NBS in methanol. For diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate, this reaction produces intermediates such as:
-
Diethyl 3-bromo-2,4,6-trimethyl-3,4-dihydropyridine-3,5-dicarboxylate
-
Diethyl 3,5-dibromo-2-methoxy-2,4,6-trimethyl-2,3,4,5-tetrahydropyridine-3,5-dicarboxylate .
| Step | Intermediate | Key Observation |
|---|---|---|
| Initial bromination | Mono-brominated derivative | Preferential bromination at methyl groups |
| Further reaction | Dibrominated derivative | Methoxylation occurs in subsequent steps |
Nitro Group Reduction
Nitro groups in DHP derivatives can be reduced to amines using standard methods (e.g., catalytic hydrogenation). This modification alters the compound’s pharmacological profile, potentially enhancing or altering its calcium channel-blocking activity .
Calcium Channel Blocking Mechanism
DHP derivatives act by inhibiting L-type calcium channels, reducing vascular smooth muscle contraction and myocardial oxygen demand. For example, Nicardipine (a closely related compound) demonstrates this mechanism, with IC50 values in the nanomolar range .
Cytotoxicity and Structural Effects
Studies on analogous DHP derivatives reveal that substituents significantly influence cytotoxicity. For instance, 3,5-dibenzoyl-4-(2-methylthiazol-4-yl)-1,4-dihydropyridine exhibits enhanced cytotoxicity in cancer cells (MOLT-4: IC50 = 17.4 µM), while bulkier structures (e.g., 1,4-bis-DHP benzenes) show no activity due to steric hindrance .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 3,5-dibenzoyl-4-(2-methylthiazol-4-yl)-DHP | 17.4 | MOLT-4 |
| 1,4-bis-DHP benzene (4a/4b) | NA | All tested |
Thermal Stability
Melting points for similar DHP derivatives range from 242–243°C , suggesting moderate thermal stability. Stability under acidic/basic conditions is inferred from hydrolysis studies .
Spectroscopic Characterization
Key analytical techniques include:
Q & A
Basic: What are the standard synthetic routes for preparing dimethyl 1,2,6-trimethyl-4-(4-methyl-3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, and how do reaction conditions influence yield?
Methodological Answer:
The compound is synthesized via modified Hantzsch dihydropyridine synthesis. Key steps include:
- Reagent Selection : Use 4-methyl-3-nitrobenzaldehyde as the aryl aldehyde, methyl acetoacetate as the ketoester, and ammonium acetate as the nitrogen source in a one-pot cyclocondensation reaction .
- Optimized Conditions : Reflux in ethanol or methanol under inert atmosphere (N₂/Ar) for 6–12 hours, achieving yields of 45–65% .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Critical Factors : Excess ketoester (2.5–3.0 equivalents) and controlled pH (weakly acidic) minimize side reactions like over-alkylation .
Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure and regiochemistry of this compound?
Methodological Answer:
- ¹H NMR : Key signals include:
- N–H proton : Broad singlet at δ 8.2–8.5 ppm (1,4-dihydropyridine ring) .
- Methyl groups : Multiplets at δ 2.1–2.6 ppm (C2/C6 methyls) and δ 3.6–3.8 ppm (ester methyls) .
- Aromatic protons : Distinct splitting patterns for the 4-methyl-3-nitrophenyl substituent (e.g., para-substitution confirmed by coupling constants) .
- IR : Strong absorption at ~1700 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (nitro group) .
- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated within 3 ppm accuracy) .
Basic: What are the stability considerations for this compound under different storage conditions?
Methodological Answer:
- Photostability : Store in amber vials to prevent nitro group degradation under UV/visible light .
- Thermal Stability : Decomposition observed above 120°C; store at 2–8°C under inert gas (N₂) .
- Moisture Sensitivity : Hygroscopic esters may hydrolyze; use desiccants (silica gel) in storage containers .
Advanced: How can statistical experimental design optimize reaction parameters for scalable synthesis?
Methodological Answer:
Use Box-Behnken or Central Composite Design to assess variables:
- Factors : Solvent polarity, temperature, molar ratios, and catalyst loading .
- Response Surface Methodology (RSM) : Correlate factors with yield/purity. For example, ethanol as solvent and 70°C maximize yield due to balanced polarity and reflux efficiency .
- Validation : Confirm optimal conditions with triplicate runs (RSD <5%) .
Advanced: How can computational methods predict reaction pathways and regioselectivity for derivatives of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model transition states and energy barriers for cyclocondensation steps .
- Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) identify intermediates and byproducts .
- Regioselectivity : Electron-withdrawing nitro groups direct aryl substitution to the para position, validated via Fukui function analysis .
Advanced: How do structural modifications (e.g., ester groups, nitro position) affect biological activity in cardiovascular research?
Methodological Answer:
- Ester Flexibility : Methyl esters (vs. isopropyl) enhance solubility but reduce membrane permeability; balance via logP calculations .
- Nitro Position : 3-Nitrophenyl derivatives (vs. 2-nitrophenyl) show stronger calcium channel blockade due to improved π-π stacking with receptor sites .
- In Vitro Assays : Test vasodilation in rat aortic rings (EC₅₀ values correlate with substituent electronegativity) .
Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?
Methodological Answer:
- X-ray Crystallography : Resolve ambiguities in dihydropyridine ring conformation (e.g., boat vs. chair) .
- Dynamic NMR : Detect rotational barriers of ester groups at low temperatures (−40°C) to explain split signals .
- Cross-Validation : Compare IR carbonyl stretches with computed vibrational spectra (DFT) to confirm assignments .
Advanced: What mechanistic insights explain its role as a calcium channel modulator in cardiovascular studies?
Methodological Answer:
- Binding Mode : Dihydropyridine ring interacts with L-type calcium channel α1 subunit via hydrophobic pockets and hydrogen bonding (N–H to Glu residues) .
- Nitro Group Role : Enhances binding affinity by stabilizing a zwitterionic transition state during channel inhibition .
- Functional Assays : Patch-clamp electrophysiology confirms voltage-dependent blockade (IC₅₀ ~10 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
